N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine
Description
N-[(3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with a methyl group at position 3, a phenyl group at position 1, and a glycine moiety attached via a carbonyl group at position 5.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-9-11-7-12(14(21)16-8-13(19)20)22-15(11)18(17-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,21)(H,19,20) |
InChI Key |
RLCMSNHQUFJFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine typically involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 3-methyl-1-phenylpyrazole and a thiophene derivative.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation, often using reagents like acyl chlorides under basic conditions.
Attachment of the Glycine Moiety: The final step involves coupling the thieno[2,3-c]pyrazole derivative with glycine, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that are crucial for cell proliferation and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[2,3-c]pyrazole core distinguishes this compound from analogs with alternative fused-ring systems:
- Thieno[2,3-b]thiophene Derivatives: describes a compound with a thieno[2,3-b]thiophene core, which replaces the pyrazole ring with a thiophene.
- Pyrano[2,3-c]pyrazole Derivatives: highlights pyrano[2,3-c]pyrazole systems, where an oxygen-containing pyran ring replaces the thiophene. These derivatives exhibit notable antitumor activity, suggesting that oxygen heteroatoms may enhance interactions with cellular targets compared to sulfur-containing cores .
Table 1: Core Structure Comparison
| Compound Core | Heteroatoms | Key Properties |
|---|---|---|
| Thieno[2,3-c]pyrazole | S, N | Moderate polarity, aromatic |
| Thieno[2,3-b]thiophene | S | Higher lipophilicity |
| Pyrano[2,3-c]pyrazole | O, N | Enhanced solubility |
Substituent Effects
Glycine vs. Other Functional Groups
- Carbohydrazide Analog: reports N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, which replaces glycine with a hydrazide group. This modification introduces a methoxybenzylidene moiety, enhancing lipophilicity and likely altering cytotoxicity mechanisms (e.g., mitotic inhibition) .
- Glycinate Ester : describes a methyl glycinate ester derivative. Esterification of glycine improves membrane permeability but may reduce water solubility compared to the free carboxylic acid in the target compound .
Table 2: Substituent Impact on Bioactivity
Electron-Withdrawing Groups
- Trifluoromethyl and Chloro Derivatives : highlights a pyrazole with trifluoromethyl and chlorophenylsulfanyl groups. These electron-withdrawing substituents increase metabolic stability and may enhance binding to hydrophobic enzyme pockets, contrasting with the target compound’s methyl and phenyl groups .
Structural Characterization Tools
Key programs cited in the evidence, such as SHELXL () and ORTEP (), are widely used for crystallographic refinement and molecular visualization. These tools enable precise determination of bond lengths and angles, critical for comparing stereoelectronic effects across analogs .
Biological Activity
N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine is a complex organic compound that belongs to the thienopyrazole class of derivatives. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 7 (PDE7). The inhibition of PDE7 is significant as it leads to increased levels of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in various physiological processes.
Chemical Structure and Properties
The IUPAC name of this compound reflects its structural complexity, which includes a thieno[2,3-c]pyrazole moiety. This bicyclic structure incorporates both sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties.
Structural Formula
The linear formula for the compound is .
This compound primarily functions as a selective inhibitor of PDE7. This inhibition results in elevated cAMP levels within cells, which can enhance various signaling pathways associated with inflammation and neuroprotection. Increased cAMP is linked to improved cellular responses in conditions such as chronic inflammatory diseases and neurodegenerative disorders.
Research Findings
Several studies have explored the biological activity of this compound:
- PDE7 Inhibition : Research indicates that this compound selectively inhibits PDE7 over other phosphodiesterases. This selectivity is crucial for minimizing potential side effects while enhancing therapeutic efficacy .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. Studies suggest that by modulating cAMP levels, it can inhibit pro-inflammatory cytokines and mediators .
- Neuroprotective Potential : The neuroprotective effects are attributed to the modulation of cAMP signaling pathways, which are vital for neuronal survival and function .
Comparative Activity
A comparison with other related compounds highlights the unique activity profile of this compound:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| 3-Methyl-1-(4-methylphenyl)-1H-pyrazole | Pyrazole derivative | PDE7 inhibition | Lacks thieno ring |
| 4-(4-Methylbenzoyl)-3-methylthieno[2,3-c]pyrazole | Thienopyrazole derivative | Anti-inflammatory | Different substituents on thieno ring |
| 1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazole | Thienopyrazole derivative | Anticancer activity | Chlorine substituent enhances potency |
Study on Inhibitory Effects
A recent study evaluated the effects of this compound on inflammatory markers in vitro. The results showed a significant reduction in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels when treated with this compound compared to controls .
Synergistic Effects with Other Drugs
Another investigation assessed the synergistic effects of this compound with conventional anti-inflammatory drugs. The combination therapy demonstrated enhanced efficacy in reducing inflammation markers in murine models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycine, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, analogous compounds are synthesized via Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce carbonyl groups, followed by coupling with glycine derivatives under basic conditions . Purification often involves recrystallization from ethanol/water mixtures. Characterization employs FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C-NMR for structural confirmation, and HPLC for purity assessment (>95%) .
Q. Which crystallographic tools and software are essential for determining the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Rigaku diffractometers, and structure solution relies on SHELXS/SHELXD for phase determination . Refinement with SHELXL incorporates anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 or WinGX generate thermal ellipsoid diagrams and packing diagrams, critical for assessing molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement parameters, such as anomalous bond angles or thermal motion artifacts?
- Methodological Answer : Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 data format in SHELXL for refinement .
- Disorder Modeling : Split atoms into multiple positions with constrained occupancy factors (e.g., PART instructions in SHELXL) .
- Thermal Motion : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters (ADPs) to avoid overfitting .
- Validation with R1/wR2 residuals (<5%) and checkCIF reports ensure reliability .
Q. What experimental and computational approaches are used to elucidate the cytotoxic mechanism of thieno[2,3-c]pyrazole derivatives like this compound?
- Methodological Answer :
- In Vitro Assays : MTT assays on leukemia cell lines (e.g., Jurkat, K562) to determine IC₅₀ values, combined with flow cytometry for cell cycle analysis (G2/M arrest indicates mitotic inhibition) .
- Target Identification : Molecular docking (AutoDock Vina) against tubulin or kinases (e.g., Aurora B) using PDB structures (e.g., 1JFF) to predict binding modes .
- Mechanistic Validation : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and tubulin polymerization assays to confirm direct microtubule disruption .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted glycine derivatives or oxidized thiophene rings).
- Condition Optimization :
- Temperature Control : Lower reaction temperatures (0–5°C) during formylation steps reduce side reactions .
- Catalyst Screening : Use DMAP or Et₃N to enhance coupling efficiency between pyrazole carbonyl and glycine .
- Solvent Selection : Replace DMF with acetonitrile to minimize carbamate byproducts .
Data Contradictions and Resolution
- Structural Data Variability : and report bond angles (e.g., C15–C14–C13 = 1.389° vs. 1.292°) that may reflect conformational flexibility or crystallographic disorder. Resolution involves comparing multiple datasets and conducting DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to validate ground-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
